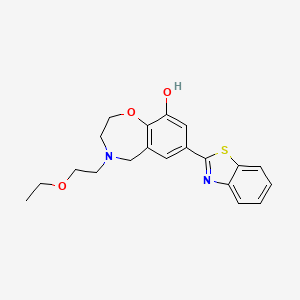

(1-isopropyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Organocatalysis

Enamine_000987 has relevance in organocatalysis. Benjamin List and David W. C. MacMillan were awarded the Nobel Prize in Chemistry in 2021 for their work on asymmetric organocatalysis. Their seminal research in 2000 conceptualized this area, which now constitutes the third pillar of catalysis alongside biocatalysis and transition metal catalysis . Organocatalysis involves using small organic molecules as catalysts to accelerate chemical reactions. Enamine_000987’s properties make it a valuable candidate for designing efficient and sustainable synthetic routes.

Chemical Space Exploration

Enamine_000987 is part of Enamine’s REAL Space, a vast virtual library of chemical compounds. The latest version of REAL Space features over 48 billion virtual products based on various reagents and building blocks. Researchers can explore this space to discover novel molecules with specific properties for drug discovery, materials science, and other applications .

Vibration Response Analysis in Shipbuilding

Enamine_000987 has applications in shipbuilding. Finite element modeling using MSC Software’s Patran & Nastran allows engineers to analyze the vibration response of ships during construction. By establishing detailed finite element models, researchers can evaluate the vibration levels of key points in different ship areas, ensuring compliance with vibration code requirements. This analysis contributes to safer and more efficient ship designs .

Pharmacophore and Medicinal Chemistry

The benzimidazole moiety present in Enamine_000987 has diverse pharmacological activities. Researchers have explored its antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties. Benzimidazoles play a crucial role in medicinal chemistry, making Enamine_000987 a valuable compound for drug development .

Antiparasitic and Antioxidant Properties

Enamine_000987’s derivatives, such as 1H-benzimidazol-2-yl hydrazones, exhibit anthelmintic activity. These compounds have been studied for their antioxidant and radical scavenging properties. Understanding their effects can aid in developing treatments for parasitic infections and oxidative stress-related conditions .

Heterocyclic Nucleus Synthesis

Benzimidazole derivatives, including Enamine_000987, are synthesized through elegant pathways. The benzimidazole ring system has evolved as an essential heterocyclic nucleus due to its wide range of pharmacological applications. Researchers continue to explore novel ways to create these compounds efficiently .

未来方向

作用机制

Target of Action

Enamine_000987, also known as (1-isopropyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanol, HMS2749P11, HMS1396M19, NCGC00275894-01, or Oprea1_199541, is a compound that is part of the Enamine’s chemical library Enamine’s compounds are designed for phenotypic screens, which are powerful tools in repurposing, finding new mechanisms of action, investigating signaling pathways, and discovering new biological targets .

Mode of Action

Enamines are known to be reactive intermediates in various biochemical reactions . They are formed through a nucleophilic addition of amines to aldehydes and ketones, resulting in imines . The inherent reactivity of enamines may perturb the metabolic network .

Biochemical Pathways

Enamines and imines, such as those potentially formed by Enamine_000987, are short-lived reactive metabolites produced as reaction intermediates by multiple enzymes central to amino acid metabolism . These reactive molecules are prevalent in ubiquitous biochemical pathways . The potential for free enamine and imine species to persist in vivo was largely ignored prior to the characterization of the RidA proteins as enamine deaminases .

Pharmacokinetics

Enamine offers in vitro adme services, providing accurate and valuable information so important in early stages of drug discovery and development . Enamine’s Advanced Collection contains compounds that have lead-like properties with valuable pharmacophores such as carboxylic, primary amino, and amide groups .

Result of Action

Enamines are known to be crucial intermediates in singly occupied molecular orbital (somo) catalysis . The inherent reactivity of enamines may perturb the metabolic network .

Action Environment

Environmental factors can influence the action, efficacy, and stability of compounds like Enamine_000987. Gene expression can be altered by environmental factors such as food, drugs, or exposure to toxins . These changes can range from small to significant, altering the way certain genes in our system can be turned off or on . This highlights the importance of considering environmental factors when studying the effects of compounds like Enamine_000987.

属性

IUPAC Name |

(4-methoxyphenyl)-(1-propan-2-ylbenzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-12(2)20-16-7-5-4-6-15(16)19-18(20)17(21)13-8-10-14(22-3)11-9-13/h4-12,17,21H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDVYOFCQYSTMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N=C1C(C3=CC=C(C=C3)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanol, (1-isopropyl-2-benzimidazolyl)(4-methoxyphenyl)- | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S*,5S*)-1-[(5-ethyl-2-furyl)methyl]-5-{[(6-methyl-3-pyridinyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5496044.png)

![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5496076.png)

![N-benzyl-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5496081.png)

![1-[(2,4-difluorophenoxy)acetyl]azocane](/img/structure/B5496093.png)

![N-isopropyl-N'-{[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl}urea](/img/structure/B5496096.png)

![2-(1H-benzimidazol-2-ylthio)-N-bicyclo[2.2.1]hept-2-ylacetamide](/img/structure/B5496099.png)

![7-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5496107.png)

![N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}phenylalanine](/img/structure/B5496109.png)

![2-methoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-6-nitrophenyl acetate](/img/structure/B5496110.png)

![N-[1-(1-azepanylcarbonyl)-2-methylpropyl]benzenesulfonamide](/img/structure/B5496118.png)

![4-[(2,3-dihydro-1,4-benzodioxin-5-yloxy)methyl]-2-(2-furyl)-5-methyl-1,3-oxazole](/img/structure/B5496122.png)